Citreorosein

Vue d'ensemble

Description

L'acide 4-chloromercuribenzoïque est un composé organomercuriel de formule chimique C7H5ClHgO2. Il est principalement utilisé comme inhibiteur de protéase dans les applications de biologie moléculaire. Ce composé réagit avec les groupes thiol des protéines, ce qui en fait un inhibiteur efficace des enzymes qui dépendent de la réactivité des thiols, comme les protéases à cystéine .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-inflammatory Properties

Citreorosein has been shown to possess significant anti-inflammatory effects. A study demonstrated that it inhibits cyclooxygenase-2 (COX-2) dependent prostaglandin D2 generation in mast cells, which are crucial in allergy and inflammatory responses. The compound's mechanism involves the inhibition of multiple signaling pathways, including Akt and NF-κB, leading to reduced COX-2 expression and subsequent inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been isolated from fungi such as Hamigera avellanea and Talaromyces islandicus, suggesting its potential as a natural antimicrobial agent . Additionally, this compound nanoparticles have been developed to enhance bioavailability and cytotoxicity against cancer cells, indicating its dual role in both antimicrobial and anticancer applications .

Anti-obesity Effects

This compound has also been linked to anti-obesity properties. Studies have shown that it can modulate metabolic pathways that influence fat accumulation and energy expenditure, making it a candidate for obesity treatment strategies .

Biochemical Research Applications

Nanoparticle Formulation

Recent advancements have focused on the preparation of this compound nanoparticles to improve its therapeutic efficacy. These nanoparticles have demonstrated enhanced bioavailability and increased cytotoxic potential against cancerous cells compared to their non-nanoparticle counterparts. This formulation is particularly relevant for targeted drug delivery systems in cancer therapy .

Stereochemical Studies

This compound's stereochemistry plays a critical role in its biological activity. Research has highlighted how different stereoisomers can exhibit varying degrees of efficacy in biological systems, which is essential when designing drugs based on this compound .

Case Studies

Mécanisme D'action

Target of Action

Citreorosein primarily targets proinflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, in mouse bone marrow-derived mast cells (BMMCs) stimulated with phorbol 12-myristate 13-acetate (PMA) plus the calcium ionophore A23187 . It also targets the Syk pathway in mast cells .

Mode of Action

This compound interacts with its targets by suppressing the gene expression of proinflammatory cytokines . It inhibits the phosphorylation of the MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAP kinase, and c-Jun NH2-terminal kinase (JNK). Furthermore, it strongly inhibits the DNA binding activity of nuclear factor-κB (NF-κB) through the inhibition of phosphorylation and degradation of inhibitor of kappaB (IκB) as well as activator protein-1 (AP)-1 through the reduction of phosphorylation of c-Jun .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses both degranulation and the generation of leukotriene C4 (LTC4) in a dose-dependent manner in stem cell factor (SCF)-mediated mouse bone marrow-derived mast cells (BMMCs). This suppression occurs through the inhibition of multiple step signaling, including the phosphorylation of phospholipase Cγ (PLCγ), mobilization of intracellular Ca2+, phosphatidylinositol 3-kinase (PI3K), Akt, MAP kinases (MAPKs), translocation of phospho-phospholipase A2 (PLA2), and 5-LO .

Pharmacokinetics

The active ingredients of the Radix Polygoni Multiflori (RPM) extract, which includes this compound, are quickly absorbed after oral administration, with high exposure levels. The tissue distributions of these components are high in the liver and kidney. Most of the active ingredients are mainly excreted through feces and bile, while a few are converted into other products in the body and excreted through urine and feces .

Result of Action

The biochemical analysis demonstrates that this compound attenuates degranulation and LTC4 generation through the suppression of multiple step signaling. This would be beneficial for the prevention of allergic inflammation . It also inhibits pro-inflammatory cytokines production through the inhibition of both MAPKs and AKT-mediated IκB kinase (IKK) phosphorylation and subsequent inhibition of transcription factor NF-κB activation .

Analyse Biochimique

Biochemical Properties

Citreorosein plays a role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2 and proteins involved in the MAP kinases, Akt and NF-κB signaling pathways . The nature of these interactions involves the inhibition of nuclear translocation of the nuclear factor (NF)-κB p65 subunit and its cognate DNA-binding activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by strongly inhibiting COX-2-dependent prostaglandin D2 generation in a concentration-dependent manner in mouse bone marrow-derived mast cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the nuclear translocation of the NF-κB p65 subunit and its cognate DNA-binding activity . This correlates with its inhibitory effects on the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .

Temporal Effects in Laboratory Settings

It is known that this compound has antimicrobial activity , suggesting potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2

Transport and Distribution

This compound presents a greater distribution in the liver . Its secretion from bile indicates that this component is mainly metabolized by the liver .

Méthodes De Préparation

L'acide 4-chloromercuribenzoïque peut être synthétisé selon la méthode suivante :

Voie de synthèse : Le composé est préparé en le suspendant dans de l'eau et en l'agitant avec suffisamment d'hydroxyde de sodium 1M pour le dissoudre en grande partie. Toute matière insoluble est éliminée par centrifugation. L'acide chloromercuribenzoïque est ensuite précipité par l'ajout d'acide chlorhydrique 1M et centrifugé.

Production industrielle : Les méthodes de production industrielle de l'acide 4-chloromercuribenzoïque ne sont pas largement documentées, mais la méthode de synthèse en laboratoire mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles.

Analyse Des Réactions Chimiques

L'acide 4-chloromercuribenzoïque subit plusieurs types de réactions chimiques :

Réactions de substitution : Il réagit avec les groupes thiol des protéines, ce qui conduit à l'inhibition des enzymes qui dépendent de la réactivité des thiols.

Réactifs et conditions courantes : Le composé est généralement utilisé en solutions aqueuses avec de l'hydroxyde de sodium et de l'acide chlorhydrique pour sa préparation et ses réactions.

Principaux produits : Le principal produit de sa réaction avec les groupes thiol est la protéine modifiée avec une activité enzymatique inhibée.

4. Applications de la recherche scientifique

L'acide 4-chloromercuribenzoïque a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé dans la quantification titrimétrique des groupes thiol dans les protéines.

Médecine : Sa capacité à inhiber des enzymes spécifiques en fait un outil précieux pour étudier les fonctions enzymatiques et les applications thérapeutiques potentielles.

Industrie : Bien que ses applications industrielles soient limitées, il peut être utilisé dans les processus nécessitant une inhibition précise des enzymes dépendantes des thiols.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-chloromercuribenzoïque implique sa réaction avec les groupes thiol des protéines. En se liant à ces groupes thiol, le composé inhibe l'activité des enzymes qui dépendent de la réactivité des thiols. Cela comprend des enzymes comme les protéases à cystéine et l'acétylcholinestérase . L'inhibition se produit parce que les groupes thiol sont essentiels à l'activité catalytique de ces enzymes.

Comparaison Avec Des Composés Similaires

L'acide 4-chloromercuribenzoïque peut être comparé à d'autres composés similaires :

Acétate de 4-aminophénylmercure : Un autre composé organomercuriel utilisé dans des applications similaires.

Acide 4-hydroxymercuribenzoïque : Il présente des propriétés inhibitrices similaires, mais diffère par sa structure chimique et ses applications spécifiques.

Activité Biologique

Citreorosein, a naturally occurring anthraquinone derivative primarily isolated from Polygonum cuspidatum, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

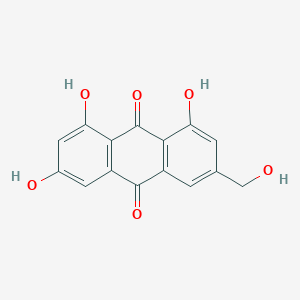

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which is known for conferring various biological activities. The compound features hydroxyl groups that play a crucial role in its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : this compound has been shown to significantly inhibit cyclooxygenase-2 (COX-2) dependent prostaglandin D2 generation in mouse bone marrow-derived mast cells. This inhibition occurs through the suppression of the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators .

- Antibacterial Properties : Research indicates that this compound possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell walls and inhibiting biofilm formation .

- Anticancer Potential : this compound has demonstrated cytotoxic effects against several cancer cell lines. It inhibits cell proliferation through the induction of apoptosis and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX-2 and NF-κB Pathways : this compound reduces COX-2 expression by inhibiting the phosphorylation of IκB and preventing NF-κB translocation to the nucleus, thereby decreasing pro-inflammatory cytokine production .

- Impact on MAP Kinase Signaling : The compound also affects MAP kinase pathways, which are critical for various cellular responses, including inflammation and proliferation .

- Antimicrobial Mechanisms : this compound's antibacterial activity is linked to its ability to interfere with nucleic acid synthesis and disrupt electron transfer in bacterial respiration .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

- Inflammatory Disease Model : In a study examining this compound's effects on allergic responses, it was found that treatment with this compound significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for allergic diseases .

- Cancer Cell Line Studies : this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For instance, it showed significant cytotoxicity against human glioblastoma cells (U373) and breast cancer cells (MCF-7) with IC50 values lower than 10 µM .

Propriétés

IUPAC Name |

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHZABGPIPECSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197420 | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-73-2 | |

| Record name | Citreorosein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .OMEGA.-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for citreorosein?

A1: this compound has been reported to exhibit a variety of biological activities, including:

- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]

- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []

- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]

- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []

- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]

- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]

- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []

- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:

- Mitogen-activated protein kinases (MAPKs): this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]

- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []

- Activator protein-1 (AP-1): this compound reduces c-Jun phosphorylation, leading to AP-1 inhibition. []

- Akt pathway: this compound can block the Akt pathway, further contributing to its anti-inflammatory effects. []

Q3: What are the potential targets of this compound's anti-fouling activity?

A3: Research suggests that this compound may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:

- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []

- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []

- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []

Q4: Does this compound show any specific binding affinity to biological targets?

A4: While this compound has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:

- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to this compound's anticancer activity against myeloid leukemia HL60 cells. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of this compound, in rats revealed:

- Rapid absorption: this compound is quickly absorbed after oral administration. [, ]

- High exposure in liver and kidney: Significant levels of this compound are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]

- Excretion primarily through feces and bile: this compound is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]

Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?

A6:

- Spectroscopic Data: Characterized by spectroscopic techniques such as:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]

- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []

Q7: Has the structure of this compound been confirmed by X-ray crystallography?

A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for this compound in the provided research.

Q8: Are there any reported synthetic routes for this compound?

A8: Yes, one study describes a facile synthesis of this compound and its 10-deoxygenated derivative. []

Q9: What is the impact of structural modifications on this compound's activity?

A9: Structure-activity relationship (SAR) studies on anthraquinones, including this compound, have identified key structural features that influence their antifouling activity: []

Q10: What is the safety profile of this compound?

A10: While this compound exhibits promising biological activities, its safety profile requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.